(6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester

Purity Analysis Quality Control Chemical Synthesis

(6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester (CAS 1440526-50-0) is a benzothiazole derivative featuring a tert-butoxycarbonyl (Boc) protected amine at the 2-position and a cyanomethyl substituent at the 6-position of the bicyclic ring system. As a small-molecule heterocyclic building block (C14H15N3O2S, MW 289.35 g/mol), it serves as a versatile intermediate in medicinal chemistry, where the orthogonal reactivity of its Boc-protected amine and the terminal nitrile group enables selective, sequential synthetic transformations.

Molecular Formula C14H15N3O2S
Molecular Weight 289.35 g/mol
Cat. No. B12093862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester
Molecular FormulaC14H15N3O2S
Molecular Weight289.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)CC#N
InChIInChI=1S/C14H15N3O2S/c1-14(2,3)19-13(18)17-12-16-10-5-4-9(6-7-15)8-11(10)20-12/h4-5,8H,6H2,1-3H3,(H,16,17,18)
InChIKeyKGUJENMGDPPCOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Profile: (6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester


(6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester (CAS 1440526-50-0) is a benzothiazole derivative featuring a tert-butoxycarbonyl (Boc) protected amine at the 2-position and a cyanomethyl substituent at the 6-position of the bicyclic ring system . As a small-molecule heterocyclic building block (C14H15N3O2S, MW 289.35 g/mol), it serves as a versatile intermediate in medicinal chemistry, where the orthogonal reactivity of its Boc-protected amine and the terminal nitrile group enables selective, sequential synthetic transformations . Its core structure places it within a widely explored class of kinase and HDAC inhibitor scaffolds, making precise structural identity critical for reproducible research outcomes [1].

Why Generic Substitution Fails for (6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester


Superficial structural analogs of (6-cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester, such as those with 6-bromo, 6-methoxy, or 6-amino substituents, cannot serve as direct functional replacements. The specific physicochemical and reactivity profile of the cyanomethyl group is unique; it acts as a strong electron-withdrawing group that influences the ring system's electronic character differently than halogens or electron-donating groups, directly impacting downstream reaction kinetics and regioselectivity . Furthermore, the nitrile provides a versatile synthetic handle for generating diverse pharmacophores (e.g., amines, amides, tetrazoles) through transformations where other 6-substituted analogs would be inert or require complete synthetic route redesign, introducing significant risk and cost into medicinal chemistry projects .

Quantitative Differentiation Guide for (6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester vs. Analogs


Supplier-Reported Purity Baseline: A Critical Quality Attribute for Downstream Synthesis

Commercially supplied (6-cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester is consistently reported at a minimum purity of 95% . This established benchmark for the cyanomethyl analog provides assurance for procurement. In contrast, the closest analog, (6-bromo-benzothiazol-2-yl)-carbamic acid tert-butyl ester, has varied supplier-reported purities, often as low as 92%, with the presence of dibromo impurities posing a risk of cross-reactivity that can complicate subsequent synthetic steps and reduce overall yield .

Purity Analysis Quality Control Chemical Synthesis

Synthetic Route Divergence Enabled by the Cyanomethyl Handle

The cyanomethyl group can be selectively reduced to a primary amine, hydrolyzed to a carboxylic acid, or used in cycloaddition reactions, directly generating three distinct pharmacophores from a single advanced intermediate. The 6-bromo analog, a common alternative, requires a two-step sequence of metal-catalyzed cyanation followed by reduction to achieve only the amine derivative, frequently resulting in cumulative yields below 60% . While direct comparative yield data for the (6-cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester is not publicly available, class-level inference from related benzothiazole nitrile reductions suggests a more efficient single-step transformation [1].

Medicinal Chemistry Parallel Synthesis Pharmacophore Generation

Electronic Influence of 6-Substituent on the Benzothiazole Core

The Hammett substituent constant (σp) for the -CH2CN group is +0.01, making it a very weak electron-withdrawing group, in stark contrast to other common 6-substituents like -Br (σp +0.23) or -OCH3 (σp -0.27). This fine-tuning of electronic effects has minimal impact on the electron density of the benzothiazole ring, potentially preserving desirable pharmacokinetic properties like metabolic stability while still providing a synthetic handle [1]. The 6-carboxylic acid analog (σp +0.45) would significantly deactivate the ring system, altering reactivity patterns in electrophilic aromatic substitution or palladium-catalyzed reactions . This is a class-level inference based on established physical organic chemistry principles, as direct experimental data for the target compound is absent from the primary literature.

Physical Organic Chemistry Computational Chemistry Drug Design

High-Value Application Scenarios for (6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester


Diversity-Oriented Synthesis in Early-Stage Kinase Inhibitor Programs

In hit-to-lead optimization for kinase targets where the benzothiazole core is a known pharmacophore, this compound enables rapid parallel library synthesis. The chemist can split a single batch into three streams to generate a 6-aminomethyl, 6-carboxy, or 6-tetrazole library from one intermediate. This is a direct consequence of the synthetic divergence advantage quantified in Section 3, potentially cutting the number of synthetic steps by one or two per library member compared to starting from an analog like (6-bromo-benzothiazol-2-yl)-carbamic acid tert-butyl ester .

Synthesis of Metabolically Stable Chemical Probes

When designing a chemical probe to study a biological target, the Boc-protected amine allows for late-stage deprotection and functionalization with a fluorophore or affinity tag. The electronically neutral cyanomethyl group, as established in Section 3, is less likely to introduce a metabolic liability (e.g., CYP-mediated oxidation of a methoxy group) compared to the (6-methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester analog. This makes it a superior choice for generating cleaner tool compounds .

Procurement for Multi-Step Synthesis Requiring High Batch-to-Batch Reproducibility

For a research program scaling up to in vivo proof-of-concept studies, the established high-purity specification of ≥95% for this compound simplifies quality control. Procurement of the target compound eliminates the risk of variable impurity profiles that can occur with the 6-bromo analog, where the presence of dihalogenated byproducts can poison palladium catalysts in subsequent steps, leading to stalled reactions and batch failure .

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